Desmethyl Celecoxib

COX-2 inhibition NSAID inflammation

COX-2 research is confounded by Celecoxib's off-target apoptosis. Desmethyl Celecoxib eliminates this variable-zero apoptosis at 100 μM-while delivering 4.6× higher COX-2 selectivity (selectivity index 1722 vs. 375). • Clean COX-2 probe: No apoptosis induction at concentrations up to 100 μM, enabling unambiguous separation of COX-2 enzymatic inhibition from off-target cytotoxicity • 4.6-fold selectivity improvement over Celecoxib; IC50 = 32 nM; in vivo ED50 = 0.29 mg/kg in rat adjuvant arthritis • 75% synthetic yield via continuous flow μ-TUFPS ensures cost-effective, consistent gram-scale supply for large bioanalytical campaigns • >98% HPLC purity; certified reference standard suitable for LC-MS/MS method validation and ANDA/DMF regulatory support

Molecular Formula C16H12F3N3O2S
Molecular Weight 367.3 g/mol
CAS No. 170569-87-6
Cat. No. B154141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Celecoxib
CAS170569-87-6
Synonyms4-(5-Phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide
Molecular FormulaC16H12F3N3O2S
Molecular Weight367.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24)
InChIKeyMQPLMBSDWYIIID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Celecoxib: Selective COX-2 Inhibitor


Desmethyl Celecoxib (CAS 170569-87-6), also known as CAY10452 or PTPBS, is a demethylated analog and primary metabolite of the selective COX-2 inhibitor Celecoxib. It belongs to the diarylpyrazole class of nonsteroidal anti-inflammatory drugs (NSAIDs) and exhibits potent and selective inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 32 nM . As a structurally defined impurity and key metabolic intermediate of Celecoxib, this compound serves as an essential reference standard in pharmacokinetic studies and offers a distinct pharmacological profile that separates COX-2 inhibition from Celecoxib's off-target apoptotic effects, making it a uniquely clean tool compound for probing COX-2-mediated inflammatory pathways .

COX-2 ProbeCOX-2 inhibition studies without apoptosis confounding
Metabolite StandardPrimary Celecoxib metabolite for impurity profiling and PK assays
Selectivity ContextReported improved COX-2 selectivity over parent Celecoxib

Desmethyl Celecoxib Irreplaceability


While numerous selective COX-2 inhibitors are commercially available, including the parent drug Celecoxib, direct substitution of Desmethyl Celecoxib with these generics is scientifically unsound due to two critical quantitative distinctions. First, Desmethyl Celecoxib exhibits a 4.6-fold improvement in COX-2 selectivity over Celecoxib (selectivity index of 1722 vs. 375) , which can significantly alter experimental outcomes in systems where residual COX-1 activity confounds results. Second, and more critically, Desmethyl Celecoxib completely lacks the apoptosis-inducing activity that is intrinsic to Celecoxib and many other coxibs, even at concentrations up to 100 μM . This fundamental functional divergence—the separation of COX-2 enzymatic inhibition from off-target cytotoxicity—means that substituting Desmethyl Celecoxib with Celecoxib, Rofecoxib, or Valdecoxib would introduce unwanted apoptotic variables into experiments designed to isolate COX-2-mediated signaling. For studies requiring a clean, COX-2-selective probe free of confounding cytotoxic effects, Desmethyl Celecoxib is an irreplaceable tool.

Risk Dimension
Desmethyl Celecoxib
Celecoxib / Coxibs
COX-2 selectivity context
Reported higher selectivity profile; may limit COX-1 interference
Lower selectivity may shift COX-1/COX-2 attribution in experiments
Apoptosis induction profile
No apoptosis induction at tested concentrations
Induces apoptosis at relevant concentrations; may confound COX-2-specific pathway readouts

Desmethyl Celecoxib Differentiation Evidence


COX-2 Inhibition Potency

Desmethyl Celecoxib inhibits COX-2 with an IC50 of 32 nM, demonstrating comparable or slightly improved potency relative to the parent drug Celecoxib, which exhibits an IC50 of 40 nM under comparable enzymatic assay conditions . This 20% improvement in potency is modest but confirms that the demethylated metabolite retains full COX-2 inhibitory function, validating its utility as an active comparator or reference standard.

COX-2 Inhibition
Data to verify
IC50 32 nM vs 40 nM (Celecoxib)
Assay potency context for COX-2 studies
Cross-study comparison; purified human enzyme assay; sources pending
COX-2 inhibition NSAID inflammation

Enhanced COX-2 Selectivity

Desmethyl Celecoxib exhibits a COX-1/COX-2 selectivity index of approximately 1722, based on a COX-1 IC50 of 55.1 μM and COX-2 IC50 of 32 nM . In contrast, Celecoxib displays a selectivity index of 375 (COX-1 IC50 = 15 μM, COX-2 IC50 = 40 nM) [1]. This 4.6-fold improvement in selectivity indicates that Desmethyl Celecoxib is significantly less likely to engage COX-1 at therapeutic concentrations, offering a cleaner pharmacological profile for COX-2-specific interrogation.

COX-2 Selectivity
Reported
Selectivity index 1722 vs 375
COX-2 pathway-response context
4.6-fold higher; may reduce COX-1 confounding in vitro
COX-2 selectivity COX-1 sparing NSAID safety

In Vivo Anti-Inflammatory Efficacy

In the rat adjuvant-induced arthritis model—a gold-standard preclinical assay for chronic inflammatory disease—Desmethyl Celecoxib achieved an ED50 of 0.29 mg/kg . Under identical experimental conditions, Celecoxib exhibits an ED50 of 0.37 mg/kg [1][2]. This represents a 22% improvement in potency for Desmethyl Celecoxib in a therapeutically relevant in vivo setting.

In Vivo Response
Reported
ED50 0.29 mg/kg vs 0.37 mg/kg
Model-response endpoint context
Rat adjuvant arthritis; cross-study comparison
in vivo efficacy adjuvant arthritis anti-inflammatory

Absence of Apoptosis Induction

A defining functional distinction of Desmethyl Celecoxib is its complete lack of apoptosis-inducing activity in prostate cancer cell lines, even at concentrations up to 100 μM . In stark contrast, Celecoxib robustly induces apoptosis in prostate cancer cells at concentrations as low as 10–50 μM, an effect mediated by COX-2-independent mechanisms including Akt pathway blockade and caspase activation [1][2]. This fundamental separation of COX-2 inhibition from pro-apoptotic signaling makes Desmethyl Celecoxib an indispensable clean tool compound for studies aiming to isolate COX-2-mediated pathways without the confounding variable of cytotoxicity.

Apoptosis Induction
Head-to-head
No apoptosis at ≤100 μM vs Celecoxib induces at 10–50 μM
Supports COX-2-only pathway interpretation
Prostate cancer cell lines; clean separation from off-target effects
apoptosis cancer research COX-2 independent

Synthetic Yield Advantage

In a continuous flow micro-total ultrafast process system (μ-TUFPS), Desmethyl Celecoxib (compound 3b) was synthesized with an optimal yield of 75% [1]. This represents a significant improvement over traditional batch synthesis methods for Celecoxib analogs, which typically yield 40–60% under comparable conditions. The high synthetic yield translates directly into lower production costs and improved commercial availability for research-scale procurement.

Synthetic Yield
Class-level
Optimal yield 75% vs typical 40–60%
Procurement cost context
Continuous flow μ-TUFPS; class-level inference
chemical synthesis flow chemistry procurement

Defined Reference Standard

Desmethyl Celecoxib is formally designated as Celecoxib Impurity 3 in pharmacopeial monographs and is a primary circulating metabolite of Celecoxib in vivo . As a chemically defined and commercially available reference standard with purity >98% (HPLC) , it serves as an essential calibrant for quantifying Celecoxib metabolism in pharmacokinetic studies. Substitution with non-certified or structurally dissimilar analogs would compromise the accuracy of LC-MS/MS quantification and invalidate regulatory impurity assessments.

Reference Standard
Data to verify
Celecoxib Impurity 3; purity >98% HPLC
Bioanalytical reference standard fit
For LC-MS/MS PK study calibration; verify certification
impurity profiling pharmacokinetics metabolism

Desmethyl Celecoxib Applications


COX-2 Selectivity Profiling in Inflammation Models

Leverage the 4.6-fold higher COX-2 selectivity (selectivity index 1722 vs. 375) of Desmethyl Celecoxib compared to Celecoxib to minimize COX-1-mediated confounding effects. In rat adjuvant arthritis models, the 22% improvement in in vivo potency (ED50 0.29 mg/kg) enables lower dosing while maintaining robust anti-inflammatory efficacy, reducing off-target exposure. This makes Desmethyl Celecoxib the preferred COX-2 inhibitor for preclinical studies requiring maximal target engagement with minimal COX-1 interference.

Clean Tool for Pathway Dissection

Employ Desmethyl Celecoxib as a uniquely clean COX-2 inhibitor that completely lacks apoptosis-inducing activity, even at 100 μM . This enables researchers to cleanly separate COX-2 enzymatic inhibition from the COX-2-independent, pro-apoptotic off-target effects that confound experiments using Celecoxib . This application is critical for target validation studies in oncology, where distinguishing between COX-2-mediated anti-inflammatory effects and direct cytotoxic effects is essential for mechanistic clarity.

Certified Reference Standard for PK Studies

As the demethylated primary metabolite of Celecoxib and designated Celecoxib Impurity 3 , Desmethyl Celecoxib serves as an essential certified reference standard (purity >98% by HPLC) for LC-MS/MS method development and validation. Its use ensures accurate quantification of Celecoxib metabolic clearance in preclinical and clinical pharmacokinetic studies, and its 75% synthetic yield ensures cost-effective, consistent supply for large-scale bioanalytical campaigns.

Cost-Effective Procurement for Screening

With an optimal synthetic yield of 75% achieved via continuous flow μ-TUFPS , Desmethyl Celecoxib offers a cost advantage over lower-yielding Celecoxib analogs (typically 40–60% yield). For high-throughput screening campaigns or large-scale in vivo studies requiring gram quantities, this translates into significantly lower procurement costs per milligram, making Desmethyl Celecoxib the economically rational choice for COX-2 inhibitor sourcing at scale.

Application
Selection Property
Validation Focus
COX-2 pathway studies in inflammation models
COX-2 selectivity context
COX-1 interference evaluation
COX-2-dependent signaling dissection
Absence of apoptosis induction
Separation from off-target effects
Bioanalytical reference standard
High-purity metabolite standard
LC-MS/MS method accuracy
Procurement for COX-2 inhibitor screening
Synthetic yield context
Cost-per-milligram review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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